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Compound of Interest

Compound Name: 6-Fluorobenzol[dthiazol-5-amine

Cat. No.: B590469

Disclaimer: Direct experimental spectroscopic data for 6-Fluorobenzo[d]thiazol-5-amine is
not readily available in the public domain. This guide presents a comprehensive summary of
spectroscopic data for the closely related and structurally isomeric compound, 6-
Fluorobenzo[d]thiazol-2-amine, to serve as a valuable reference for researchers, scientists, and
professionals in drug development. The methodologies and data provided are illustrative of the
characterization of this class of compounds.

Introduction

Benzothiazole derivatives are a significant class of heterocyclic compounds that form the core
structure of various pharmaceuticals. Their biological activity is intrinsically linked to their
molecular structure, making detailed spectroscopic characterization essential. This document
provides an in-depth look at the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) data for 6-Fluorobenzo[d]thiazol-2-amine and its derivatives, along with the
experimental protocols for these analytical techniques.

Spectroscopic Data

The following sections summarize the available spectroscopic data for 6-Fluorobenzo[d]thiazol-
2-amine and related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic

compounds. The following tables present the *H and 3C NMR data for derivatives of 6-

fluorobenzothiazole.

Table 1: *H NMR Spectroscopic Data for 6-Fluorobenzothiazole Derivatives

Compound Solvent

Chemical Shift (6) ppm

N-(6-fluorobenzo[d]thiazol-2-

yl)benzamide

DMSO-ds

12.99 (s, 1H, -CONH), 8.21—
8.11 (m, 2H, Ph-H), 8.06 (dd, J
= 8.7, 5.5 Hz, 1H, Ph-H), 7.68
(t, J = 7.4 Hz, 1H, Ph-H), 7.65—
7.53 (m, 3H, Ph-H), 7.23 (td, J
= 9.1, 2.4 Hz, 1H, Ph-H)[1]

6-fluoro-N-
phenethylbenzo[d]thiazol-2- DMSO-ds

amine

12.85 (s, 1H, -NH), 8.07-8.04
(m, 1H, Ph-H), 7.85-7.79 (m,
3H, Ph-H), 7.60 (dd, J = 9.9,
2.5 Hz, 1H, Ph-H), 7.25-7.13
(m, 3H, Ph-H), 3.89 (s, 2H, -
CHz), 3.87 (s, 2H, -CH2)[1]

N-(2,6-dichlorobenzyl)-6-

fluorobenzo[d]thiazol-2-amine

DMSO-de

8.57 (d, J = 4.5 Hz, 1H, Ph-H),
7.70 (dd, J = 8.6, 5.6 Hz, 1H,
Ph-H), 7.55 (d, J = 8.1 Hz, 2H,
Ph-H), 7.43 (dd, J= 8.7, 7.5
Hz, 1H, Ph-H), 7.28 (dd, J =
10.4, 2.5 Hz, 1H, Ph-H), 6.99—
6.85 (M, 1H, Ph-H), 4.83 (s,
2H, -CH2)[1]

Table 2: 13C NMR Spectroscopic Data for a 6-Fluorobenzothiazole Derivative
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Compound Solvent

Chemical Shift (6) ppm

N-(6-fluorobenzo[d]thiazol-2-

yl)benzamide

DMSO-ds

166.4 (thiazole-C), 163.0 (Ph-
C), 161.6 (Ph-C), 160.6 (Ph-
C), 133.4 (Ph-C), 132.1 (Ph-
C), 129.1 (Ph-C), 128.8 (Ph-
C), 127.8 (benzothiazole-C),
1235 (C,d,JC-C-C-F =
10.10 Hz), 112.2 (C, d, J
C-C-F = 24.24 Hz), 107.0 (C,
d, J C-C-F = 24.24 Hz)[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The

characteristic absorption bands for 6-fluorobenzothiazole derivatives are presented below.

Table 3: IR Spectroscopic Data for 6-Fluorobenzothiazole Derivatives

Compound

Sample Prep.

Characteristic Absorption
Bands (cm™?)

6-flouro-2-aminebenzothiazole KBr

3435 - 3254 (NH2), 3043 (Ar-
H), 1615 (C=N), 1059 (C=S),
715 (C-F)

2-(4-chlorophenyl)-3-(7-
(dimethylamino)-6-

1665 (C=0 of thiazolidinone

_ KBr ring), 1601 (C=N), 1500 (C=C),
fluorobenzo[d]thiazol-2-
] o 1186 (C-S), 1083 (C-F)[2]
yhthiazolidin-4-one
2-(4-chlorophenyl)-3-(7- 1733 (C-Cl), 1652 (C=0 of
(diethylamino)-6- KB thiazolidinone ring), 1589
r

fluorobenzo[d]thiazol-2-

yDhthiazolidin-4-one

(C=N), 1583 (C=C), 1135 (C-
S), 1058 (C-F)[2]

Mass Spectrometry (MS)
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Mass spectrometry provides information about the mass-to-charge ratio of a compound,
allowing for the determination of its molecular weight and elemental composition.

Table 4: ESI-MS Data for 6-Fluorobenzothiazole Derivatives

Compound lonization Mode [M+H]*

N-(6-fluorobenzol[d]thiazol-2-

_ ESI 273.1[1]
yl)benzamide
6-fluoro-N-
phenethylbenzo[d]thiazol-2- ESI 273.1[1]
amine
N-(2,6-dichlorobenzyl)-6-
ESI 327.0[1]

fluorobenzo[d]thiazol-2-amine

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques
discussed.

NMR Spectroscopy

1H and 3C NMR spectra are typically recorded on a 300, 400, or 600 MHz spectrometer.[1][2]
The sample is dissolved in a deuterated solvent, such as DMSO-ds or CDClIs, and chemical
shifts are reported in parts per million (ppm) relative to an internal standard, usually
tetramethylsilane (TMS).

IR Spectroscopy

For solid samples, the thin solid film or KBr pellet method is commonly used.[3][4]

e Thin Solid Film Method: A small amount of the solid sample (around 50 mg) is dissolved in a
volatile solvent like methylene chloride or acetone.[3] A drop of this solution is placed on a
salt plate (e.g., NaCl), and the solvent is allowed to evaporate, leaving a thin film of the
compound. The spectrum is then recorded using an FT-IR spectrometer.[3][4]
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o KBr Pellet Method: The sample is ground with potassium bromide (KBr) and pressed into a
thin, transparent pellet. This pellet is then placed in the sample holder of the IR spectrometer.

Mass Spectrometry (ESI-MS)

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique suitable for
analyzing polar molecules like benzothiazole derivatives. The analysis is typically performed
using a liquid chromatography-mass spectrometer (LC-MS) system. For benzothiazole
derivatives, detection can be carried out in both positive and negative ion modes, depending on
the specific analytes.[5] The choice of solvent, analyte concentration, and instrument
parameters such as capillary temperature and spray voltage can significantly influence the

resulting mass spectrum.[6]

Visualization of Analytical Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a novel

chemical compound.
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General Workflow for Spectroscopic Analysis of a Novel Compound
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Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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